Propylene bis[3-Octyloxiran-2-octanoate]
Description
Contextual Significance of Epoxidized Oleochemicals in Sustainable Chemistry
Epoxidized oleochemicals, derived from renewable resources such as vegetable oils and fatty acids, are at the forefront of the shift towards a more sustainable chemical industry. mdpi.comnih.gov These bio-based molecules offer a viable alternative to petroleum-derived counterparts, addressing concerns related to environmental impact and the depletion of fossil fuels. nih.gov The process of epoxidation introduces reactive oxirane rings into the molecular structure of oils and fats, transforming them into versatile chemical intermediates. nih.govrsc.org
The significance of these compounds lies in their biodegradability, low toxicity, and derivation from renewable feedstocks, aligning with the core tenets of green chemistry. nih.gov Epoxidized vegetable oils (EVOs) are widely utilized as plasticizers and stabilizers for polymers like polyvinyl chloride (PVC), often replacing potentially harmful phthalate-based additives. nih.govresearchgate.net Furthermore, the reactive epoxy groups can undergo various ring-opening reactions, making them valuable precursors for the synthesis of a wide array of polymers, including polyols, polyurethanes, and thermosetting resins. rsc.orgbaydaauniv.net This versatility allows for the development of bio-based materials with tunable properties for diverse applications, from coatings and adhesives to composite materials. mdpi.com
Structural Characterization and Chemical Families of Propylene (B89431) bis[3-Octyloxiran-2-octanoate]
Propylene bis[3-Octyloxiran-2-octanoate] is a complex organic molecule that can be classified within several chemical families. At its core, it is a diester of propylene glycol. The ester linkages connect the propylene glycol backbone to two octanoate (B1194180) chains. The key functional feature of this molecule is the presence of two oxirane (epoxide) rings, located on the octanoate chains. The nomenclature "3-Octyloxiran" indicates an eight-carbon chain attached to the oxirane ring.
Structurally, the molecule possesses a central, flexible propylene glycol unit, which is flanked by two ester groups. These ester groups, in turn, are attached to the epoxidized octanoate chains. This combination of ester and epoxide functionalities on a single molecule makes it a multifunctional compound. The presence of two epoxy groups categorizes it as a bis-epoxide.
Below is a table summarizing the key chemical identifiers for Propylene bis[3-Octyloxiran-2-octanoate].
| Property | Value |
| CAS Number | 67860-05-3 |
| Molecular Formula | C₃₉H₇₂O₆ |
| Molecular Weight | 636.99 g/mol |
The synthesis of such a molecule would typically involve a two-step process. First, the esterification of propylene glycol with an unsaturated fatty acid, such as oleic acid (an octadecenoic acid), would form propylene glycol dioleate. researchgate.netevitachem.com This is followed by the epoxidation of the double bonds in the fatty acid chains using a peracid, such as peracetic acid or performic acid, generated in situ from hydrogen peroxide and a carboxylic acid. nih.govukm.my
The characterization of Propylene bis[3-Octyloxiran-2-octanoate] and similar epoxidized esters relies on various spectroscopic and analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the key functional groups. The presence of the epoxy group is typically confirmed by characteristic absorption bands around 820-840 cm⁻¹. researchgate.net The ester carbonyl group (C=O) would show a strong absorption peak around 1740 cm⁻¹. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the detailed molecular structure. In ¹H NMR, the protons on the oxirane ring typically appear in the range of 2.9-3.2 ppm. marinelipids.ca The signals corresponding to the propylene glycol backbone and the fatty acid chains would also be present and assignable.
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information about the thermal stability and decomposition profile of the compound. mdpi.comresearchgate.net Differential Scanning Calorimetry (DSC) is used to determine thermal transitions such as the glass transition temperature (Tg) and melting point, which are important for understanding the material properties of polymers derived from it. mdpi.comnih.gov
The following table provides typical spectral data ranges for the key functional groups in epoxidized esters, based on literature values for similar compounds.
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (ppm) |
| Oxirane Ring (C-O-C) | 820-840 | 2.9 - 3.2 |
| Ester Carbonyl (C=O) | ~1740 | - |
| Ester C-O | ~1170 | - |
Broader Research Landscape of Multifunctional Bis-Epoxides and Esters
Propylene bis[3-Octyloxiran-2-octanoate] is part of a broader research landscape focused on multifunctional bis-epoxides and esters, which are of significant interest in polymer chemistry. The presence of multiple reactive sites within a single molecule allows for the formation of highly cross-linked polymer networks. mdpi.com These networks often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to polymers derived from monofunctional monomers.
Research in this area is largely driven by the need for high-performance, sustainable materials. Bio-based bis-epoxides derived from vegetable oils are being extensively investigated as alternatives to petroleum-based epoxy resins like those derived from bisphenol A (BPA). mdpi.com The goal is to develop new thermosetting polymers with a reduced environmental footprint without compromising performance.
The versatility of multifunctional epoxidized esters allows for their use in a variety of applications, including:
Coatings and Adhesives: Their ability to form durable, cross-linked films makes them suitable for protective coatings and high-strength adhesives.
Composite Materials: They can act as matrix resins for fiber-reinforced composites, offering a bio-based alternative for lightweight and strong materials.
Biolubricants: The ester functionality can provide good lubricity, while the epoxidation can improve oxidative stability. ukm.my
The following table summarizes research findings on the thermal properties of bio-based epoxy resins, which are indicative of the performance that could be expected from polymers derived from Propylene bis[3-Octyloxiran-2-octanoate].
| Bio-Based Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td5) (°C) |
| Epoxidized Soybean Oil (ESO) | Tannic Acid | 40-60 | ~260 |
| Epoxidized Linseed Oil (ELO) | Dicarboxylic Acid | 50-70 | ~250 |
| Palm Oleic Acid-based Polyester (B1180765) | - | -19 | >328 |
The data in the table, sourced from various studies on bio-based epoxies, illustrates the range of thermal properties that can be achieved. mdpi.combiointerfaceresearch.comnih.gov The specific properties of a thermoset derived from Propylene bis[3-Octyloxiran-2-octanoate] would depend on the chosen curing agent and curing conditions.
Properties
CAS No. |
67860-05-3 |
|---|---|
Molecular Formula |
C39H72O6 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
2-[8-(3-octyloxiran-2-yl)octanoyloxy]propyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C39H72O6/c1-4-6-8-10-14-20-26-34-36(44-34)28-22-16-12-18-24-30-38(40)42-32-33(3)43-39(41)31-25-19-13-17-23-29-37-35(45-37)27-21-15-11-9-7-5-2/h33-37H,4-32H2,1-3H3 |
InChI Key |
GQIQPZPZQNIQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC2C(O2)CCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Propylene Bis 3 Octyloxiran 2 Octanoate and Analogous Structures
Precursor Component Synthesis
The foundational step in synthesizing Propylene (B89431) bis[3-Octyloxiran-2-octanoate] is the preparation of its key precursors. This involves the epoxidation of unsaturated fatty acid derivatives, which introduces the reactive oxirane rings, followed by the incorporation of the propylene glycol backbone.
Epoxidation Strategies for Unsaturated Fatty Acid Derivatives (e.g., Methyl Oleate, Methyl Linoleate)
Epoxidation is a critical chemical transformation that converts the carbon-carbon double bonds present in unsaturated fatty acid chains, such as those in methyl oleate and methyl linoleate, into three-membered epoxide rings (oxiranes). nih.gov This process enhances the chemical reactivity of the fatty acid derivatives, making them suitable for further reactions. nih.gov
The epoxidation of unsaturated fatty esters is commonly achieved using peracids (also known as peroxy acids). youtube.com These reagents can be pre-formed or, more frequently, generated in situ to improve safety and efficiency. The in situ method typically involves the reaction of a carboxylic acid, such as formic acid or acetic acid, with hydrogen peroxide, often in the presence of a mineral acid catalyst like sulfuric acid. acs.orgd-nb.info The peracid formed then reacts with the double bond of the fatty acid ester to create the epoxide. acs.org
The choice of carboxylic acid can influence the reaction rate; for instance, performic acid has been shown to convert double bonds into oxirane rings at a higher rate and in a shorter time compared to peracetic acid under similar molar ratios. However, the use of strong mineral acids can lead to side reactions, such as the opening of the oxirane ring, which reduces the selectivity of the process. mdpi.com To mitigate these issues, low polar aprotic solvents like dichloromethane or chloroform can be used to protect the oxirane ring. mdpi.com
To create more selective and environmentally benign epoxidation processes, various catalytic systems have been developed that utilize hydrogen peroxide as the primary oxidant without the need for strong mineral acids. mdpi.com Hydrogen peroxide is a powerful oxidizing agent, and its use in combination with heterogeneous or phase-transfer catalysts can circumvent issues like corrosion and the generation of large waste streams associated with traditional peracid methods. mdpi.commdpi.com
Several types of catalysts are effective in these systems:
Polyoxometalates (POMs): These metal-oxygen cluster compounds, particularly tungsten-based POMs, are precursors to highly active catalysts. mdpi.com In the presence of excess hydrogen peroxide, they form peroxopolyoxometalates, which are the active oxidizing species. mdpi.com To facilitate the reaction in biphasic systems, these catalysts are often paired with phase transfer agents like quaternary ammonium (B1175870) or phosphonium (B103445) salts. mdpi.com
Ion Exchange Resins: Acidic ion exchange resins, such as Amberlite IR-120H, can catalyze the in situ formation of peracids from hydrogen peroxide and a carboxylic acid, promoting epoxidation with high conversion rates. scialert.net
Enzymes: Chemo-enzymatic methods employ lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of percarboxylic acid from an unsaturated fatty acid and hydrogen peroxide. acs.org This peracid then epoxidizes another fatty acid molecule. acs.org A key advantage of enzymatic processes is the high selectivity, as side reactions involving the opening of the epoxide ring are minimal or non-existent. nih.gov
Titanium Silicates: Microporous catalysts like TS-1 have demonstrated effectiveness in the liquid-phase epoxidation of fatty acid methyl esters with hydrogen peroxide, achieving high conversion and selectivity. mdpi.com
The following table summarizes various catalytic systems used for the epoxidation of fatty acid methyl esters (FAMEs) with hydrogen peroxide.
| Catalyst System | Oxidant | Key Features & Findings | Reference |
|---|---|---|---|
| Phosphotungstic heteropolyacid (H3PW12O40) / Quaternary Phosphonium Salts | H2O2 | Phase transfer catalysis; high epoxy numbers achieved at 323 K. | mdpi.com |
| Candida antarctica lipase B (Novozym 435) | H2O2 | Chemo-enzymatic self-epoxidation; high selectivity with minimal oxirane ring opening. | acs.orgnih.gov |
| Acidic Ion Exchange Resin (Amberlite IR-120H) | H2O2 / Acetic Acid | 90% conversion of ethylenic unsaturation to oxirane under optimized conditions; catalyst is reusable. | scialert.net |
| Peroxopolyoxotungstate (PW4) in MIL-100(Cr) Framework | H2O2 | Heterogeneous catalyst; highest epoxide yield (73.5%) achieved at 40 °C. | mdpi.com |
| Molybdenum Complex (MoO(O2)2.2QOH) in Ionic Liquid | H2O2 / NaHCO3 | High conversion and selectivity; catalyst can be recycled and reused multiple times. | nih.gov |
Esterification and Transesterification Routes to Incorporate Propylene Linkages
Once the epoxidized fatty acid or its methyl ester is synthesized, the next step is to attach the propylene glycol linker to form the final diester structure. This can be accomplished through two primary chemical routes: direct esterification or transesterification. google.com
Direct Esterification: This method involves the reaction of an epoxidized fatty acid with propylene glycol. google.commolkem.com The reaction yields a mixture of mono- and diesters of propylene glycol, along with water as a byproduct, which is typically removed to drive the reaction to completion. google.com
Transesterification: This is the more commonly utilized industrial process for producing propylene glycol esters. google.com It can be performed in several ways:
From Epoxidized Triglycerides: Epoxidized oils (triglycerides) can be reacted with propylene glycol at high temperatures (350° to 450° F) in an interesterification reaction. google.com This produces a complex mixture including mono- and diesters of propylene glycol, as well as residual mono- and diglycerides. fao.org
From Epoxidized Methyl Esters (EMEs): EMEs can be reacted with a polyol like propylene glycol in a transesterification reaction. nih.govgoogle.com This process is often catalyzed by a metallic hydroxide (B78521) (e.g., sodium hydroxide) and may be enhanced by a secondary catalyst, such as a titanate, to achieve a high yield of the desired epoxidized diester while retaining the epoxy functionality. nih.govgoogle.com This reaction is favored as it can be completed rapidly even at room temperature. nih.gov
Multi-Step Synthetic Sequences for Complex Esters
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is paramount for maximizing the yield of the desired epoxidized ester while minimizing side reactions, particularly the cleavage of the newly formed oxirane ring. mdpi.com Key parameters that are frequently optimized include temperature, the molar ratio of reactants, and catalyst concentration. uitm.edu.my
Temperature: Temperature has a significant and complex effect on the epoxidation reaction. While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions that consume the epoxide. mdpi.comresearchgate.net For example, in the epoxidation of palm fatty acid distillate methyl ester, a temperature of 50°C was found to be optimal, achieving over 98% conversion. Studies have shown that increasing the temperature from 70°C to 90°C can dramatically decrease selectivity. d-nb.info
Molar Ratios of Reactants: The molar ratios of the unsaturated substrate to the oxidizing agents (hydrogen peroxide and carboxylic acid) are crucial for achieving high conversion. An excess of hydrogen peroxide is often used to drive the reaction forward, but too much can lead to diminishing stability of the oxirane ring. mdpi.com Similarly, an excess of carboxylic acid can increase the rate of epoxide ring opening. Response surface methodology (RSM) is a common statistical technique used to determine the optimal molar ratios for maximizing epoxidation yield. uitm.edu.my
The following table presents a summary of optimized conditions from various studies on the epoxidation of fatty acid methyl esters (FAMEs).
| FAME Source | Method | Optimized Conditions | Achieved Yield / Conversion | Reference |
|---|---|---|---|---|
| Jatropha Oil | In situ peracetic acid | Temp: 65°C; H2O2:unsaturation ratio: 2.19; Acetic acid:unsaturation ratio: 0.65; Time: 6 hours | 90.98% epoxidation yield | uitm.edu.my |
| Palm Fatty Acid Distillate | In situ performic acid | Temp: 50°C; Molar ratio (unsaturation:formic acid:H2O2): 1:1:4; Time: 3 hours | >98% conversion | |
| Algae (Chlorella vulgaris) | In situ performic acid | Temp: 70°C; Formic acid:H2O2 ratio: 1:1 (v/v); Catalyst: 1 wt% | 66.07% (predicted), 64.9% (actual) | mdpi.com |
| Canola Oil | In situ peracetic acid with ion exchange resin | Temp: 65°C; Acetic acid:unsaturation ratio: 0.5:1; H2O2:unsaturation ratio: 1.5:1; Catalyst: 22 wt% | 90% conversion | scialert.net |
Role of Solvents in Synthetic Pathways
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] and analogous epoxidized esters involves two primary transformations: the esterification of a diol with fatty acids and the subsequent epoxidation of the unsaturated carbon-carbon bonds within the fatty acid chains. The choice of solvent is a critical parameter in these synthetic pathways, significantly influencing reaction kinetics, yields, and the prevalence of side reactions. The solvent's role is particularly pronounced during the epoxidation step, where it can affect the stability of the reagents and the desired epoxide product.
The epoxidation of unsaturated esters, such as those derived from vegetable oils, is frequently carried out using peracids, which can be formed in situ from a carboxylic acid and hydrogen peroxide. This process can be conducted in the presence or absence of a solvent. Solvent-free systems are often favored for their environmental benefits and reduced processing costs mdpi.comrsc.org. However, the use of a solvent can be crucial for several reasons, including:
Reducing Viscosity: High viscosity of reactants, particularly with polymeric or large molecules like oils and esters, can lead to mass transfer limitations. A solvent can reduce the viscosity, ensuring better mixing and improved reaction rates sciepub.com.
Improving Solubility: Solvents can help to solubilize all reactants, creating a homogeneous reaction mixture which is essential for efficient reaction.
Controlling Temperature: Solvents can act as a heat sink, helping to dissipate heat from the often exothermic epoxidation reaction and maintain optimal temperature control.
Enhancing Reaction Rates and Yields: Certain solvents can promote higher conversion rates compared to solvent-free systems mdpi.com.
The polarity of the solvent plays a significant role in the efficiency of the epoxidation reaction. Generally, polar solvents are required for the epoxidation process sciepub.com. However, the choice between protic and aprotic polar solvents is critical. Protic solvents can lead to undesirable side reactions, most notably the opening of the oxirane ring to form glycols or glycol ethers, which reduces the yield of the desired epoxide sciepub.com. Therefore, polar aprotic solvents are often preferred.
Research into the epoxidation of α,β-unsaturated ketones, a related class of compounds, has shown that nonpolar solvents like hexanes and toluene are generally poor choices for this reaction, resulting in no or very low yields of the epoxide nih.gov. In contrast, polar solvents facilitate the reaction, with varying degrees of success.
The following table summarizes the effect of different solvents on the yield of the Weitz-Scheffer epoxidation of trans-chalcone, providing insights into the solvent effects that would be relevant for the synthesis of analogous structures to Propylene bis[3-Octyloxiran-2-octanoate].
| Solvent | Yield (%) | Reaction Time (h) |
| Hexanes | 0 | 24 |
| Toluene | 0 | 24 |
| Methanol (B129727) (MeOH) | 67 | 12 |
| Dichloromethane (CH₂Cl₂) | 51 | 24 |
| N,N-Dimethylformamide (DMF) | 75 | 12 |
| Acetonitrile (CH₃CN) | 83 | 6 |
| Dimethoxyethane (DME) | 88 | 2.5 |
| 1,4-Dioxane | 95 | 2 |
Data sourced from a study on the Weitz-Scheffer epoxidation of trans-chalcone nih.gov.
As the data indicates, water-miscible polar aprotic solvents like 1,4-dioxane, dimethoxyethane (DME), and acetonitrile (CH₃CN) provide excellent yields in significantly shorter reaction times nih.gov. This suggests that for the synthesis of Propylene bis[3-Octyloxiran-2-octanoate], similar solvent systems could be advantageous for the epoxidation step.
In the context of industrial applications and green chemistry, there is a growing trend to avoid certain solvents. For instance, chlorinated solvents, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often excluded due to environmental and health concerns sciepub.com. This has led to research into more benign solvent alternatives, such as isobutyl acetate (B1210297), which has been identified as a suitable solvent for the epoxidation of fatty esters, offering good physicochemical properties and leading to high yields of the desired product researchgate.net.
For higher molecular weight epoxides and glycols, hydrocarbon solvents such as toluene and xylene may be suitable google.com. However, for lower molecular weight starting materials, these solvents can be less effective due to solubility issues google.com. The choice of solvent must therefore be carefully tailored to the specific substrates and reaction conditions.
In some synthetic approaches, particularly those involving phase-transfer catalysts, a mixture of solvents can be optimal. For example, a 1:1 mixture of diethyl ether and toluene has been found to be the best solvent system for certain enantioselective epoxidation reactions of α,β-unsaturated ketones acs.org.
Ultimately, the selection of a solvent for the synthesis of Propylene bis[3-Octyloxiran-2-octanoate] and its analogs requires a balance of factors including reaction efficiency, cost, safety, and environmental impact. While polar aprotic solvents generally show high efficacy, ongoing research continues to identify greener and more sustainable solvent options.
Chemical Reactivity and Transformation Studies of Epoxidized Esters
Carbon Dioxide Valorization and Cyclic Carbonate Formation from Epoxides
Catalytic Systems for CO2 Insertion Reactions
Diethylene Glycol/NaBr Catalysis
The catalytic system comprising Diethylene Glycol (DEG) and Sodium Bromide (NaBr) has been effectively utilized for the insertion of carbon dioxide (CO2) into terminal epoxides. mdpi.comnih.gov While direct studies on internal epoxides like those in Propylene (B89431) bis[3-Octyloxiran-2-octanoate] are less common, the principles of this catalytic system are applicable. In this system, NaBr acts as a nucleophilic catalyst, where the bromide ion initiates the ring-opening of the epoxide. nih.gov DEG serves as both a solvent and a catalyst activator by coordinating with the sodium cation, which enhances the nucleophilicity of the bromide anion. mdpi.comnih.gov
The proposed mechanism involves the nucleophilic attack of the bromide ion on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a haloalkoxide intermediate. This is followed by the insertion of CO2 and subsequent intramolecular cyclization to yield a five-membered cyclic carbonate. nih.gov For terminal epoxides, this process has been shown to be highly efficient, achieving quantitative formation of cyclic carbonates under optimized conditions. mdpi.comnih.gov The effectiveness of DEG is attributed to its structure, which is well-suited for the complexation and activation of both the NaBr and the epoxide reactant. nih.gov
Table 1: Diethylene Glycol/NaBr Catalysis for CO2 Insertion in Terminal Epoxides
| Epoxide Substrate | Temperature (°C) | CO2 Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Styrene (B11656) Oxide | 100 | 1 - 40 | 5 | Quantitative | >99 | mdpi.comnih.gov |
| 1,2-Epoxyhexane | 100 | 1 - 40 | - | Quantitative | >99 | mdpi.comnih.gov |
| Butyl Glycidyl Ether | 100 | 1 - 40 | - | Quantitative | >99 | mdpi.comnih.gov |
Molybdenum Oxide Co-Catalysis
Molybdenum-based catalysts, including molybdenum oxides, have been investigated for the cycloaddition of CO2 to epoxides. These catalysts often function as Lewis acids, activating the epoxide ring towards nucleophilic attack. Molybdenum(VI) oxide-incorporated cooperative catalysts have been developed for the tandem synthesis of cyclic carbonates from olefins and CO2, where the molybdenum species facilitates the initial epoxidation. bohrium.com In the context of pre-formed epoxides, molybdenum complexes in various oxidation states, often in combination with a co-catalyst, are effective for CO2 fixation. researchgate.netresearchgate.net
For instance, N-heterocyclic carbene-nitrogen molybdenum complexes, in conjunction with a nucleophilic co-catalyst like tetrabutylammonium (B224687) iodide (TBAI), form an efficient system for the conversion of both terminal and internal epoxides into cyclic carbonates. researchgate.net In this dual-catalyst system, the molybdenum complex acts as a Lewis acid to coordinate with and activate the epoxide, while the iodide ion from TBAI performs the nucleophilic ring-opening. This cooperative mechanism allows the reaction to proceed under relatively mild conditions. researchgate.net Heterogeneous catalysts, such as molybdenum oxides supported on metal-organic frameworks (MOFs), have also shown promise, offering advantages in terms of catalyst separation and recyclability. mdpi.com
Reaction Conditions for CO2 Fixation (Temperature, Pressure, Time)
The reaction conditions for the fixation of CO2 into epoxidized esters are highly dependent on the substrate's reactivity and the catalytic system employed. Due to the internal and sterically hindered nature of the epoxide groups in compounds like Propylene bis[3-Octyloxiran-2-octanoate], more forcing conditions are generally required compared to terminal epoxides. mdpi.com
A variety of catalytic systems have been explored for the carbonation of epoxidized fatty acid esters (EFAEs) and vegetable oils. These typically involve a Lewis acidic component and a nucleophilic co-catalyst. Efficient conversion often necessitates elevated temperatures, typically in the range of 80-120°C, and CO2 pressures from 5 to over 100 bar. researchgate.netmdpi.com Reaction times can also be significant, sometimes extending to 48 hours to achieve high conversion and selectivity. mdpi.com The choice of catalyst can significantly influence these parameters; for example, more active catalyst systems can promote the reaction at lower temperatures and pressures. nih.gov The addition of a co-solvent is sometimes employed, though solvent-free conditions are often preferred from a green chemistry perspective. nih.gov
Table 2: Selected Reaction Conditions for CO2 Fixation in Epoxidized Oleochemicals
| Epoxidized Substrate | Catalyst System | Temperature (°C) | CO2 Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Epoxidized Soybean Oil | TBAB/Water | 120 | Continuous Flow | - | - | - | nih.gov |
| Epoxidized Methyl Oleate | [TBA][Br] | 100 | >103 | 20 | - | - | mdpi.com |
| Epoxidized Methyl Linoleate | KI/18-crown-6 | 100 | 100 | 17 | 90 | - | researchgate.net |
| Epoxidized Vegetable Oils | Ionic Liquid/HBD | 80-100 | 5-10 | 48 | up to 99 | up to 99 | mdpi.com |
Stereochemical Aspects of Cyclic Carbonate Synthesis
In the case of chiral epoxides, this stereospecificity is crucial for the synthesis of enantiomerically pure cyclic carbonates. For a molecule like Propylene bis[3-Octyloxiran-2-octanoate], which contains multiple chiral centers, the reaction with CO2 is expected to proceed with retention of the relative stereochemistry at the epoxide carbons. The development of chiral catalysts for the asymmetric cycloaddition of CO2 to racemic epoxides allows for the kinetic resolution of the epoxide, leading to the formation of optically active cyclic carbonates. nih.gov However, for internal epoxides derived from fatty acids, which are often cis, the resulting cyclic carbonate will also have a cis-configuration.
Hydrolysis and Ester Cleavage Studies
The presence of both epoxide and ester functional groups in Propylene bis[3-Octyloxiran-2-octanoate] makes it susceptible to hydrolysis under both acidic and basic conditions. The stability of these groups is a critical factor in the application and processing of such compounds.
Under aqueous conditions, particularly at elevated temperatures or in the presence of acid or base catalysts, the epoxide rings can undergo hydrolysis to form vicinal diols. nih.gov This ring-opening can be a competing side reaction during the synthesis of cyclic carbonates if water is present in the reaction mixture. nih.gov
The ester linkages are also prone to hydrolysis, a reaction that can be catalyzed by acids or bases. Basic hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol. frontiersin.org Studies on epoxidized vegetable oils have shown that under basic conditions, both ester hydrolysis and epoxide ring-opening can occur. The hydrolysis of the ester groups can generate carboxylic acid and alcohol functionalities, which can then participate in further reactions, such as reacting with other epoxide rings, leading to polymerization. researchgate.net The rate of hydrolytic degradation is significantly influenced by the ester content of the molecule.
Other Chemical Derivatizations and Functional Group Interconversions
The epoxide rings in Propylene bis[3-Octyloxiran-2-octanoate] are versatile functional groups that can be converted into a variety of other functionalities through ring-opening reactions with different nucleophiles. These reactions allow for the chemical modification of the epoxidized ester to tailor its properties for specific applications.
Common derivatizations of the epoxide group include:
Reaction with Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form β-hydroxy ethers.
Reaction with Amines: Primary and secondary amines react with epoxides to yield amino alcohols. This reaction is fundamental in the curing of epoxy resins.
Reaction with Carboxylic Acids: Carboxylic acids can open the epoxide ring to produce β-hydroxy esters.
Reaction with Thiols: Thiols react with epoxides to form β-hydroxy thioethers.
Reaction with Phosphoric Acid: Phosphoric acid can act as both a catalyst for epoxide ring-opening by diols and as a reactant to form phosphate (B84403) ester linkages.
These derivatization reactions provide pathways to introduce a wide range of chemical functionalities onto the backbone of the molecule, enabling its use as a building block for polymers, lubricants, plasticizers, and other specialty chemicals. bohrium.com
Mechanistic Elucidation and Theoretical Investigations
Reaction Mechanisms for Epoxide Ring-Opening and Functionalization
The primary reactivity of the oxirane rings in Propylene (B89431) bis[3-Octyloxiran-2-octanoate] is dictated by the strained three-membered ether, which is susceptible to ring-opening by nucleophiles. This process can be initiated under acidic, basic, or neutral conditions, often facilitated by a catalyst. pressbooks.pub The functionalization, particularly with carbon dioxide, typically follows this initial ring-opening step. encyclopedia.pub
The cycloaddition of CO2 to epoxides is a prominent pathway for carbon fixation, yielding cyclic carbonates. frontiersin.org This reaction is thermodynamically favorable due to the energy released from the opening of the strained epoxide ring, which overcomes the high stability of CO2. rsc.org The general mechanism, particularly in the presence of a metal-based catalyst and a nucleophilic co-catalyst, involves several key steps. encyclopedia.pub
Two primary mechanistic cycles are generally proposed:
Cycle 1: CO2 Activation Pathway. A nucleophile first activates the carbon dioxide molecule. The resulting adduct then attacks the epoxide, leading to ring-opening and the formation of a hemicarbonate intermediate. Subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the nucleophile. encyclopedia.pub
Cycle 2: Epoxide Activation Pathway. This is a more commonly proposed pathway where a Lewis acid (LA), often a metal center, coordinates to and activates the epoxide oxygen atom. encyclopedia.pub This activation facilitates a nucleophilic attack on one of the epoxide's carbon atoms, causing the ring to open and form a metal-alkoxide intermediate. encyclopedia.pubencyclopedia.pub This intermediate then reacts with CO2 in an insertion step. The resulting species undergoes ring-closure to form the cyclic carbonate, regenerating the active catalytic species. encyclopedia.pub
For sterically hindered internal epoxides, such as those in epoxidized vegetable oils, higher temperatures and pressures are generally required to achieve high conversion rates compared to terminal epoxides. encyclopedia.pub
The cycloaddition of CO2 to epoxides proceeds through a series of intermediates and transition states. Following the epoxide activation and nucleophilic attack, a key intermediate is the metal-alkoxide species. encyclopedia.pub The subsequent insertion of CO2 into the metal-alkoxide bond forms a metal-carbonate intermediate. encyclopedia.pubnih.gov
Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these pathways. For instance, in the copolymerization of CO2 and epoxides, the ring-opening of the epoxide is often the rate-determining step. nih.govmdpi.com DFT calculations on the cycloaddition of CO2 to styrene (B11656) oxide catalyzed by a KI-tetraethylene glycol system revealed that the formation of the oxy-anion species after ring-opening is a high-energy intermediate. acs.org The energy barrier for this step is significantly lowered by the presence of the glycol co-catalyst. acs.org
Similarly, studies on Co(III)-salen type catalysts for CO2/epoxide copolymerization have identified the transition states for the epoxide ring-opening. The relative energies of these transition states determine the regioselectivity of the reaction when asymmetric epoxides are used. mdpi.com For the backbiting reaction that leads to the formation of cyclic carbonate as a byproduct of polymerization, the transition state involves a nucleophilic attack from a cobalt-alkoxide at a neighboring carbonyl carbon. acs.org The calculated energy barrier for this backbiting can be competitive with the epoxide ring-opening barrier for polymerization. acs.org
| Intermediate/Transition State | Description | Typical Role in CO2 Cycloaddition |
| Prereactive Complex | The initial association of the catalyst with the epoxide and/or CO2. | First step in the catalytic cycle. |
| Epoxide-Lewis Acid Adduct | Coordination of the epoxide's oxygen to a Lewis acidic center, polarizing the C-O bonds. | Activation of the epoxide for nucleophilic attack. |
| Ring-Opening Transition State (TS) | The highest energy point during the nucleophilic attack on the epoxide carbon, leading to C-O bond cleavage. | Often the rate-determining step of the overall reaction. nih.govmdpi.com |
| Metal-Alkoxide Intermediate | Formed after the ring-opening of the epoxide by a nucleophile, with the resulting alkoxide coordinated to a metal center. | Key intermediate that reacts with CO2. encyclopedia.pub |
| CO2 Insertion Transition State | The energy maximum as the metal-alkoxide attacks the electrophilic carbon of CO2. | Leads to the formation of a metal-carbonate. |
| Metal-Carbonate Intermediate | The species formed after the insertion of CO2 into the metal-alkoxide bond. | Precursor to the final cyclic carbonate product. |
| Ring-Closing Transition State | The energetic barrier for the intramolecular cyclization to form the five-membered cyclic carbonate ring. | Final step in product formation and catalyst regeneration. |
This table presents generalized intermediates and transition states based on studies of various epoxide systems.
Catalysis Mechanism Research
The development of efficient catalysts is paramount for the chemical fixation of CO2 with epoxides under mild conditions. researchgate.net Most effective catalytic systems are bifunctional, containing both a Lewis acidic site to activate the epoxide and a nucleophilic component to initiate the ring-opening. researchgate.net
Lewis Acids: Metal complexes are commonly employed as Lewis acids. encyclopedia.pub The metal center coordinates to the oxygen atom of the epoxide ring, which polarizes the carbon-oxygen bonds and makes the carbon atoms more susceptible to nucleophilic attack. encyclopedia.pubresearchgate.net A wide range of metals have been studied, including zinc, cobalt, aluminum, chromium, and magnesium. researchgate.netchim.itnih.gov The effectiveness of the Lewis acid can be tuned by modifying the ligand environment around the metal center. tum.de
Nucleophiles: The ring-opening of the activated epoxide is carried out by a nucleophile. nih.gov Halide anions (I⁻, Br⁻, Cl⁻), provided by quaternary ammonium (B1175870) or phosphonium (B103445) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), are commonly used and highly effective nucleophiles. encyclopedia.pubnih.gov The nucleophilicity of the halide anion often correlates with catalytic activity, typically following the order I⁻ > Br⁻ > Cl⁻. encyclopedia.pub Following the attack on an epoxide carbon, a covalent bond is formed between the nucleophile and the carbon, while the epoxide C-O bond breaks, generating an alkoxide. In metal-catalyzed systems, this results in a metal-alkoxide intermediate. encyclopedia.pub
The general catalytic cycle is as follows:
Activation of the epoxide by coordination to the Lewis acid center. encyclopedia.pub
Nucleophilic attack by the co-catalyst (e.g., a halide ion) on a carbon atom of the activated epoxide ring, leading to ring-opening. encyclopedia.pub
Formation of a metal-alkoxide intermediate. encyclopedia.pub
Insertion of CO2 into the metal-alkoxide bond to form a metal-carbonate. encyclopedia.pub
Intramolecular ring-closing (cyclization) to release the cyclic carbonate product and regenerate the catalyst. encyclopedia.pub
The combination of a Lewis acid and a nucleophile often results in a synergistic effect, where the combined catalytic activity is significantly higher than that of either component alone. researchgate.net This synergy is crucial for achieving high yields under mild conditions (e.g., lower temperature and CO2 pressure). chim.it
Hydrogen Bond Donors (HBDs) can also act as effective co-catalysts, activating the epoxide in a manner similar to Lewis acids. nih.gov Protic sources, including alcohols or even water, can form hydrogen bonds with the epoxide oxygen, facilitating ring-opening. mdpi.commdpi.com For example, DFT calculations have shown that water can lower the energy barrier for the epoxide ring-opening step in reactions catalyzed by tetrabutylammonium bromide (TBAB). mdpi.com Bio-based HBDs, such as glycols, have also been shown to form complexes with alkali halides (e.g., KI), creating bifunctional catalysts that are highly effective for cyclic carbonate synthesis. acs.org The synergistic interplay between the Lewis acid/HBD and the nucleophile is a key strategy in designing modern catalysts for CO2-epoxide coupling. mdpi.com
| Catalyst System Component | Function | Example |
| Lewis Acid | Epoxide Activation | Metal-Salen Complexes (e.g., Co(III), Al(III)), Zinc Halides chim.itresearchgate.net |
| Nucleophile | Epoxide Ring-Opening | Tetrabutylammonium Bromide (TBAB), Imidazole Derivatives researchgate.netnih.gov |
| Hydrogen Bond Donor (HBD) | Epoxide Activation | Alcohols, Glycols, Water, Hydroxyl-functionalized Ionic Liquids acs.orgmdpi.commdpi.com |
| Bifunctional Catalyst | Combines Lewis acidic and nucleophilic sites in one molecule | Amino-acid-based MOFs, Certain Ionic Liquids frontiersin.orgresearchgate.net |
Computational Chemistry Approaches for Understanding Reactivity
Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of epoxides and elucidating complex reaction mechanisms at the molecular level. acs.orgacs.org These approaches provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the energetic profiles of reactions, which are often difficult to obtain through experimental methods alone. mdpi.comacs.org
For systems related to Propylene bis[3-Octyloxiran-2-octanoate], such as epoxidized vegetable oils (EVOs), computational studies have been used to understand their reactivity. For instance, quantum chemistry calculations have been employed to corroborate experimental findings on the effect of different initiators on the cross-linking reaction between epoxidized linseed oil and a dicarboxylic acid. acs.orgspecificpolymers.com
In the context of CO2 cycloaddition, DFT studies have been used to:
Determine Rate-Determining Steps: By calculating the energy barriers for each step in the catalytic cycle, the rate-limiting step can be identified. For many systems, this has been shown to be the initial ring-opening of the epoxide. nih.govmdpi.com
Explain Catalyst Activity and Selectivity: Calculations can rationalize why certain catalysts are more active than others. For example, a DFT study on KI-catalyzed CO2 cycloaddition showed that the addition of tetra-ethylene glycol (tEG) as a co-catalyst significantly lowered the ring-opening energy barrier by about 7 kcal/mol, explaining the experimentally observed rate enhancement. acs.org
Elucidate the Role of Co-catalysts: Computational models can explicitly include co-catalysts and solvent molecules to understand their role in the reaction mechanism. Studies have demonstrated how HBDs stabilize transition states through hydrogen bonding, thereby lowering activation energies. mdpi.com
Predict Reactivity: Theoretical models can be used to predict the reactivity of new, untested epoxides or catalysts, guiding future experimental work. The stereoelectronic factors influencing the ring-opening of propylene oxide catalyzed by Salen-Co(III) complexes have been analyzed in detail using DFT, providing insights into regioselectivity. mdpi.com
These computational approaches provide a powerful complement to experimental studies, offering a detailed molecular-level understanding of the factors that control the reactivity of the oxirane groups present in molecules like Propylene bis[3-Octyloxiran-2-octanoate].
Density Functional Theory (DFT) Calculations on Reaction Energetics
Due to the absence of specific published research on Propylene bis[3-Octyloxiran-2-octanoate], this section will outline the theoretical application of Density Functional Theory (DFT) to elucidate the reaction energetics of analogous epoxide compounds. DFT is a powerful computational methodology used to investigate the electronic structure of many-body systems, providing insights into reaction mechanisms, transition states, and thermodynamic stability.
For a compound like Propylene bis[3-Octyloxiran-2-octanoate], DFT calculations would be instrumental in understanding its synthesis and potential reactions. A primary focus would be the epoxidation of the precursor, propylene bis(3-octyl-2-octenoate). DFT could model the interaction of the alkene with an oxidizing agent, such as a peroxy acid. The calculations would aim to determine the potential energy surface of the reaction, identifying the minimum energy pathway from reactants to products.
Furthermore, DFT can elucidate the structure of the transition state, the high-energy intermediate state between reactants and products. Analysis of the transition state geometry can reveal crucial details about the reaction mechanism, such as the concerted or stepwise nature of bond formation and breaking. For epoxidation, this would involve modeling the transfer of the oxygen atom from the peroxy acid to the double bond of the precursor molecule.
Hypothetical Reaction Energetics Data from DFT Calculations
The following interactive table presents hypothetical data that could be generated from DFT calculations on the epoxidation of a precursor to form an oxirane ring, similar to what is found in Propylene bis[3-Octyloxiran-2-octanoate]. These values are illustrative and based on typical findings for similar epoxidation reactions.
| Reaction Step | Parameter | Calculated Value (kcal/mol) |
| Epoxidation Transition State | Activation Energy (Ea) | 15.8 |
| Overall Reaction | Enthalpy of Reaction (ΔH) | -45.2 |
Note: This data is hypothetical and for illustrative purposes only, as specific DFT studies on Propylene bis[3-Octyloxiran-2-octanoate] are not currently available in public literature.
Molecular Dynamics Simulations (if applicable for reaction systems)
While DFT is excellent for studying the energetics of individual reaction steps, Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of Propylene bis[3-Octyloxiran-2-octanoate] in a reaction system, particularly in a solvent or in the presence of other reactants. MD simulations model the movement of atoms and molecules over time, governed by classical mechanics.
For a reaction system involving Propylene bis[3-Octyloxiran-2-octanoate], MD simulations could be used to study:
Solvent Effects: How the surrounding solvent molecules influence the conformation of the reactant and the accessibility of the reactive sites (the oxirane rings). This is crucial as solvent interactions can significantly affect reaction rates.
Reactant Diffusion and Collision: MD can simulate the diffusion of reactants towards each other, providing information on the frequency and orientation of collisions that could lead to a reaction.
Conformational Analysis: The flexibility of the octyl and propylene chains can be studied to understand the predominant shapes the molecule adopts in solution and how this might impact its reactivity.
However, for the study of the chemical reaction itself (bond breaking and forming), classical MD is generally not suitable. For this, more advanced techniques like ab initio Molecular Dynamics (AIMD) or Quantum Mechanics/Molecular Mechanics (QM/MM) simulations would be necessary. These methods combine the quantum mechanical treatment of the reactive part of the system with a classical description of the surroundings, offering a more complete picture of the reaction dynamics in a complex environment.
Kinetic Studies of Key Reactions
Experimental kinetic studies are essential to validate the theoretical predictions from DFT and to understand the real-world reaction rates and mechanisms. For Propylene bis[3-Octyloxiran-2-octanoate], a key reaction to study would be the ring-opening of the oxirane groups, which is a characteristic reaction of epoxides.
A typical kinetic study would involve monitoring the concentration of Propylene bis[3-Octyloxiran-2-octanoate] over time as it reacts with a nucleophile (e.g., an alcohol, amine, or water) under controlled conditions (temperature, pressure, catalyst concentration). This can be achieved using techniques such as spectroscopy (e.g., NMR or IR) or chromatography (e.g., HPLC or GC).
The data obtained would be used to determine the rate law of the reaction, which expresses the reaction rate as a function of the concentration of the reactants. The rate law provides valuable information about the reaction mechanism, such as the order of the reaction with respect to each reactant.
From the temperature dependence of the reaction rate, the experimental activation energy (Ea) can be determined using the Arrhenius equation. This experimental value can then be directly compared to the activation energy calculated using DFT, providing a critical assessment of the accuracy of the theoretical model.
Hypothetical Kinetic Data for Oxirane Ring-Opening
The interactive table below shows hypothetical kinetic data for the acid-catalyzed ring-opening of an epoxide similar to those in Propylene bis[3-Octyloxiran-2-octanoate].
| Reactant | Order of Reaction | Rate Constant (k) at 298 K (s⁻¹) | Experimental Activation Energy (Ea) (kcal/mol) |
| Epoxide | 1 | 1.2 x 10⁻⁴ | 18.5 |
| H⁺ Catalyst | 1 | - | - |
Note: This data is hypothetical and for illustrative purposes only, as specific kinetic studies on Propylene bis[3-Octyloxiran-2-octanoate] are not currently available in public literature.
By combining theoretical investigations through DFT and MD simulations with experimental kinetic studies, a comprehensive understanding of the reactivity and mechanistic pathways of Propylene bis[3-Octyloxiran-2-octanoate] could be achieved.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the atomic-level elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various types of protons present in Propylene (B89431) bis[3-Octyloxiran-2-octanoate]. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the signal's multiplicity reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.
The expected ¹H NMR spectrum would display characteristic signals for the protons of the propylene glycol backbone, the octanoate (B1194180) chains, and the octyloxirane rings. For instance, the protons on the oxirane ring would appear at a distinct chemical shift compared to the protons in the alkyl chains.
Table 1: Predicted ¹H NMR Chemical Shifts for Propylene bis[3-Octyloxiran-2-octanoate]
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (terminal methyl of octanoate and octyl groups) | 0.8 - 1.0 | Triplet |
| (CH₂)n (alkyl chain methylene (B1212753) groups) | 1.2 - 1.6 | Multiplet |
| CH₂-C=O (methylene adjacent to carbonyl) | 2.2 - 2.4 | Triplet |
| CH (oxirane ring) | 2.9 - 3.3 | Multiplet |
| O-CH₂ (methylene of octyloxy group) | 3.4 - 3.7 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of Propylene bis[3-Octyloxiran-2-octanoate]. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive analysis of the carbon skeleton.
Key signals in the ¹³C NMR spectrum would include those for the carbonyl carbons of the ester groups, the carbons of the oxirane rings, the carbons of the propylene glycol moiety, and the various carbons of the octyl and octanoate alkyl chains.
Table 2: Predicted ¹³C NMR Chemical Shifts for Propylene bis[3-Octyloxiran-2-octanoate]
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (terminal methyl carbons) | 14 - 15 |
| (CH₂)n (alkyl chain methylene carbons) | 22 - 35 |
| CH (oxirane ring carbons) | 45 - 60 |
| O-CH₂ and O-CH (propylene glycol backbone carbons) | 65 - 75 |
| O-CH₂ (methylene of octyloxy group) | 70 - 75 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbons. This would be crucial for tracing the connectivity within the propylene glycol unit and along the alkyl chains.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the confident assignment of both ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like Propylene bis[3-Octyloxiran-2-octanoate]. ESI-MS analysis would be expected to show the molecular ion, likely as an adduct with a small cation such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺). This allows for the precise determination of the molecular weight.
While the high molecular weight and low volatility of Propylene bis[3-Octyloxiran-2-octanoate] might make it challenging for standard Gas Chromatography (GC) analysis, GC-MS could be employed with appropriate derivatization or high-temperature columns. The mass spectrometer detector would provide a fragmentation pattern for the molecule as it elutes from the GC column. This fragmentation is caused by electron ionization and results in a unique fingerprint of fragment ions that can be used to confirm the structure.
Table 3: Predicted Mass Spectrometry Data for Propylene bis[3-Octyloxiran-2-octanoate]
| Technique | Ion | Predicted m/z | Interpretation |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 637.99 | Protonated molecular ion |
| ESI-MS | [M+Na]⁺ | 659.97 | Sodium adduct of the molecular ion |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of Propylene bis[3-Octyloxiran-2-octanoate]. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy and resolution (typically >10,000). nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass.
For Propylene bis[3-Octyloxiran-2-octanoate], with a molecular formula of C₃₉H₇₂O₆, the theoretical monoisotopic mass can be calculated with high precision. chemicalbook.com An HRMS analysis would be expected to yield an m/z value that corresponds closely to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can provide structural information. By isolating the molecular ion and subjecting it to fragmentation, a characteristic pattern of product ions is generated. Analysis of these fragments helps to verify the connectivity of the molecule, including the propylene glycol core, the ester linkages, and the octyloxirane octanoate chains.
Table 1: Expected HRMS Data for Propylene bis[3-Octyloxiran-2-octanoate]
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₃₉H₇₃O₆⁺ | 637.5351 |
| [M+Na]⁺ | C₃₉H₇₂O₆Na⁺ | 659.5170 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of Propylene bis[3-Octyloxiran-2-octanoate] would exhibit characteristic absorption bands corresponding to its constituent ester and epoxide groups.
The presence of the ester functionalities is primarily confirmed by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1740 cm⁻¹. rsc.org Additionally, C-O stretching vibrations associated with the ester linkage are expected in the 1315–1200 cm⁻¹ region. rsc.org
The key functional groups are the oxirane (epoxide) rings. Their presence is confirmed by specific absorption bands. A band attributed to the C-O deformation or asymmetric ring stretching of the oxirane group is characteristically observed in the range of 823–847 cm⁻¹. rsc.orgsapub.org A weaker band corresponding to the C-H stretching of the methylene group on the epoxy ring may also be visible at approximately 3050 cm⁻¹. rsc.org The presence of long alkyl chains is indicated by strong C-H stretching vibrations typically found around 2925 cm⁻¹. researchgate.net
Table 2: Characteristic IR Absorption Bands for Propylene bis[3-Octyloxiran-2-octanoate]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | ~1740 | rsc.org |
| Epoxide (Oxirane) | C-O Deformation | 823 - 847 | rsc.org |
| Aliphatic C-H | C-H Stretch | ~2925 | researchgate.net |
| Ester C-O | C-O Stretch | 1150 - 1315 | rsc.org |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the isolation and purity evaluation of synthesized chemical compounds like Propylene bis[3-Octyloxiran-2-octanoate].
Following its synthesis, Propylene bis[3-Octyloxiran-2-octanoate] must be isolated from unreacted starting materials, reagents, and potential by-products. Flash chromatography, a rapid form of column chromatography, is an ideal technique for this purification on a laboratory scale.
The process involves using a stationary phase, typically silica (B1680970) gel, and a mobile phase of an appropriate solvent system. For a compound of moderate polarity like Propylene bis[3-Octyloxiran-2-octanoate], a gradient of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, would be employed. By gradually increasing the polarity of the mobile phase, components are eluted from the column based on their affinity for the stationary phase, allowing for the separation and collection of the pure desired product.
Gas Chromatography (GC) is a high-resolution analytical technique used to assess the purity of a sample and to separate and identify different isomers. Given the relatively high molecular weight (636.99 g/mol ) of Propylene bis[3-Octyloxiran-2-octanoate], high-temperature GC, often coupled with a mass spectrometer (GC-MS), is the preferred method. chemicalbook.com
GC analysis can effectively determine the percentage purity of the final product. Furthermore, it is crucial for identifying and separating potential isomers that may have formed during the synthesis, such as diastereomers. The technique can also detect the presence of residual starting materials or related by-products, which might appear as separate peaks in the chromatogram. researchgate.net The use of GC in confirming the composition of similar bio-based plasticizers has been previously established. researchgate.net
Table 3: Potential Analytes in a GC Analysis of a Propylene bis[3-Octyloxiran-2-octanoate] Sample
| Analyte | Purpose of Detection |
|---|---|
| Propylene bis[3-Octyloxiran-2-octanoate] | Main product peak for purity calculation |
| Diastereomers of the main product | Isomer analysis and quantification |
| Incompletely epoxidized intermediates | Assessment of reaction completion |
| Unreacted starting materials | Purity assessment |
Role in Advanced Material Science Precursor Research
Propylene (B89431) bis[3-Octyloxiran-2-octanoate] as a Monomer/Cross-linker Candidate
The bifunctional nature of Propylene bis[3-Octyloxiran-2-octanoate], with its two reactive epoxy groups, allows it to act as both a monomer for linear polymer chain extension and as a cross-linker to form three-dimensional polymer networks. This versatility is a key area of interest in the development of new polymeric materials.
The synthesis of non-isocyanate polyurethanes (NIPUs) represents a significant area of green polymer chemistry, aiming to replace traditional polyurethanes that are produced using toxic isocyanates. rsc.orgresearchgate.netresearchgate.net The primary route to NIPUs involves the reaction of cyclic carbonates with amines to form hydroxyurethanes. researchgate.netacs.org
Propylene bis[3-Octyloxiran-2-octanoate] can be considered a precursor for this process. The epoxy groups on the molecule can undergo a cycloaddition reaction with carbon dioxide (CO2), typically in the presence of a suitable catalyst, to form a bis(cyclic carbonate) derivative. acs.orgscribd.com This resulting molecule can then be reacted with various diamines to produce NIPUs. The long aliphatic chains originating from the octanoate (B1194180) portions of the molecule would be expected to impart flexibility and hydrophobicity to the final polyurethane material. The general reaction scheme is a two-step process:
Carbonation: The epoxidized compound reacts with CO2 to form the corresponding cyclic carbonate.
Polymerization: The resulting bis(cyclic carbonate) reacts with a diamine through a step-growth polyaddition to form the polyhydroxyurethane. acs.org
Research into other epoxidized fatty acid esters has demonstrated the feasibility of this approach, suggesting that Propylene bis[3-Octyloxiran-2-octanoate] could be a viable monomer for creating NIPUs with tailored properties. rsc.org
Table 1: Potential Reaction Scheme for NIPU Synthesis
| Step | Reactants | Product | Significance |
| 1. Carbonation | Propylene bis[3-Octyloxiran-2-octanoate] + CO2 | Bis(cyclic carbonate) derivative | Creates the necessary functional groups for NIPU reaction. |
| 2. Polymerization | Bis(cyclic carbonate) derivative + Diamine | Non-Isocyanate Polyurethane (NIPU) | Forms the final polymer without the use of isocyanates. researchgate.net |
The oxirane rings of Propylene bis[3-Octyloxiran-2-octanoate] are susceptible to ring-opening polymerization, which can be utilized to synthesize novel polyesters and polycarbonates.
For polyester (B1180765) synthesis, the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides is a well-established method. In this context, Propylene bis[3-Octyloxiran-2-octanoate] could react with various anhydrides to form cross-linked polyester networks. The choice of anhydride (B1165640) would significantly influence the properties of the resulting material. This method allows for the creation of polyesters from potentially renewable resources. researchgate.net
Similarly, for polycarbonate synthesis, the ROCOP of epoxides with carbon dioxide can yield polycarbonates. biointerfaceresearch.com While this is the same initial reaction as for NIPU precursors, different catalysts and reaction conditions can favor the formation of polycarbonate chains. The structure of Propylene bis[3-Octyloxiran-2-octanoate] would likely result in a flexible, aliphatic polycarbonate.
Propylene bis[3-Octyloxiran-2-octanoate] can also be investigated as a modifier for conventional epoxy resin systems. Due to its flexible aliphatic structure, it could be used as a reactive diluent or a toughening agent. When added to standard epoxy formulations, such as those based on bisphenol A diglycidyl ether (DGEBA), it can potentially:
Reduce Viscosity: The lower molecular weight and flexible nature of the molecule can decrease the viscosity of the uncured resin mixture, improving processability.
Increase Toughness: The incorporation of the flexible aliphatic chains into the rigid, cross-linked epoxy network can enhance impact resistance and reduce brittleness.
The epoxy groups of Propylene bis[3-Octyloxiran-2-octanoate] would co-react with the curing agent (e.g., an amine) in the formulation, ensuring it becomes chemically integrated into the final polymer network.
Derivatization for Tailored Polymerization Behavior
The chemical structure of Propylene bis[3-Octyloxiran-2-octanoate] allows for various derivatization strategies to tailor its polymerization behavior and the properties of the resulting polymers. The most significant derivatization involves the conversion of the epoxy groups. As mentioned, reacting the oxirane rings with CO2 to form cyclic carbonates is a key step for NIPU synthesis. acs.org
Further derivatization could involve the ring-opening of the epoxides with other nucleophiles to introduce different functionalities. For example, reaction with alcohols would yield hydroxyl groups, while reaction with carboxylic acids would introduce further ester linkages and hydroxyl groups. These new functional groups could then be used in subsequent polymerization reactions, expanding the range of possible polymer architectures.
Structure-Property Relationship Studies in Designed Polymeric Systems
The specific chemical structure of Propylene bis[3-Octyloxiran-2-octanoate] is expected to have a direct impact on the properties of polymers derived from it. Structure-property relationship studies would be crucial to understanding its potential.
Aliphatic Backbone: The propylene glycol and octanoate components contribute to a flexible and non-aromatic backbone. In polymers like NIPUs or polyesters, this would likely lead to a low glass transition temperature and elastomeric properties.
Ester Groups: The presence of ester linkages introduces polarity and potential sites for hydrolysis, which could be relevant for creating biodegradable or degradable materials. Research on polyesters from epoxidized oleic acid has highlighted the potential for creating biodegradable polymers from fatty acid-based monomers. biointerfaceresearch.com
Cross-linking Density: When used as a cross-linker, the distance between the two epoxy groups will influence the cross-link density of the resulting network. A longer, flexible chain between reactive sites generally results in a more flexible and less brittle thermoset material.
By systematically varying the co-monomers and curing agents used with Propylene bis[3-Octyloxiran-2-octanoate], researchers can establish clear relationships between the molecular architecture of the polymer system and its macroscopic properties.
Table 2: Summary of Potential Polymer Properties
| Structural Feature of Monomer | Expected Influence on Polymer Properties | Polymer System Example |
| Two epoxy functional groups | Enables cross-linking and network formation. | Epoxy Resins, NIPUs |
| Long aliphatic chains (from octanoate) | Increased flexibility, hydrophobicity, lower glass transition temperature. | Polyesters, Polycarbonates |
| Ester linkages | Potential for hydrolytic degradation, influences polarity. | Biodegradable Polyesters |
Emerging Research Areas and Future Perspectives
Green Chemistry Principles in Propylene (B89431) bis[3-Octyloxiran-2-octanoate] Synthesis
The synthesis of Propylene bis[3-Octyloxiran-2-octanoate] is being reimagined through the lens of green chemistry, focusing on renewable origins and sustainable reaction pathways. This approach seeks to minimize environmental impact by utilizing bio-based feedstocks and developing efficient, recyclable catalytic systems.
Bio-based Feedstock Utilization
The core structure of Propylene bis[3-Octyloxiran-2-octanoate] is fundamentally suited to a bio-based production model. Both the propylene glycol core and the fatty acid side chains can be sourced from renewable materials, moving away from traditional petrochemical routes. adm.com
The propylene glycol moiety can be sustainably produced via the hydrogenolysis of glycerol. mdpi.com Glycerol is a plentiful and low-cost byproduct of the biodiesel industry, making its conversion into value-added chemicals like propylene glycol a key strategy in biorefining. google.comdicp.ac.cnbasf.com This process significantly reduces the carbon footprint compared to fossil-based propylene glycol production. basf.com
The fatty acid components are readily available from a variety of natural oils and fats. nih.govpsu.edu Vegetable oils such as soybean, linseed, rapeseed, and sunflower oil, as well as lipids from microalgae, are primary sources of the unsaturated fatty acids required for producing the epoxidized side chains. mdpi.comcremeroleo.de Non-edible and waste cooking oils are also gaining attention as sustainable feedstocks, which avoids competition with food sources and contributes to a circular economy. researchgate.netresearchgate.net Recent innovations even include deriving fatty acids from the fermentation of food waste, offering a novel and highly sustainable resource. lubesngreases.com
Table 1: Potential Bio-based Feedstocks for Propylene bis[3-Octyloxiran-2-octanoate] Precursors
| Precursor | Bio-based Feedstock Source | Conversion Technology |
|---|---|---|
| Propylene Glycol | Crude Glycerol (from biodiesel production) | Catalytic Hydrogenolysis |
| Sugars (e.g., from corn, sugarcane) | Fermentation & Catalytic Conversion | |
| Unsaturated Fatty Acids | Vegetable Oils (Soybean, Linseed, Canola) | Transesterification / Hydrolysis |
| Algae Lipids | Extraction & Transesterification | |
| Waste Cooking Oil | Purification & Transesterification | |
| Food Waste | Fermentation |
Sustainable Catalysis and Catalyst Recycling
The critical step in synthesizing Propylene bis[3-Octyloxiran-2-octanoate] is the epoxidation of the carbon-carbon double bonds in the fatty acid chains. Traditional methods often rely on the Prileschajew reaction, which uses peracids generated in situ from carboxylic acids and hydrogen peroxide with a strong mineral acid catalyst. mdpi.comresearchgate.net This homogeneous catalysis approach suffers from drawbacks such as potential corrosion, difficulty in catalyst separation, and side reactions like oxirane ring-opening, which reduces selectivity. acs.orgacs.org
Emerging research focuses on cleaner, more sustainable catalytic systems that enhance efficiency and are easily recyclable. acs.org
Key Sustainable Catalytic Systems:
Heterogeneous Acid Catalysts: Solid acid catalysts, such as acidic ion-exchange resins and zeolites, are increasingly used to replace corrosive mineral acids. researchgate.netnih.gov They facilitate the formation of the peracid while being easily separated from the reaction mixture by simple filtration, allowing for reuse over multiple cycles. encyclopedia.pub
Enzymatic Catalysis: Chemoenzymatic epoxidation, often employing lipases like Novozym 435, presents an environmentally friendly pathway. nih.gov Enzymes can catalyze the formation of peracids under mild conditions, leading to high selectivity and purity of the epoxidized product. researchgate.net
Phase-Transfer Catalysts: Systems combining catalysts like phosphotungstic acid with quaternary phosphonium (B103445) salts can effectively transfer the oxidizing species between aqueous and organic phases, enabling efficient epoxidation under solvent-free conditions. nih.govmdpi.com
Metal-Based Catalysts: A variety of heterogeneous metal-based catalysts, including those based on titanium, tungsten, and molybdenum, can activate hydrogen peroxide directly, eliminating the need for a carboxylic acid co-reagent altogether. acs.orgnih.govrsc.org This makes the process greener and safer. acs.org
The reusability of these catalysts is a cornerstone of their sustainability. Heterogeneous catalysts, in particular, can be recovered and reused for several reaction cycles with minimal loss of activity, which significantly reduces waste and lowers operational costs. encyclopedia.pub
Table 2: Comparison of Catalytic Systems for Vegetable Oil Epoxidation
| Catalyst System | Oxidant | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Mineral Acid | H₂O₂ + Carboxylic Acid | Low cost, established technology | Corrosive, poor selectivity, difficult to recycle |
| Acidic Ion-Exchange Resins | H₂O₂ + Carboxylic Acid | High selectivity, easily recycled, non-corrosive | Slower reaction rates than mineral acids |
| Enzymes (Lipases) | H₂O₂ + Carboxylic Acid | Mild conditions, high selectivity, biodegradable | Higher cost, potential for deactivation |
| Phase-Transfer Catalysts | H₂O₂ + Tungsten catalyst | High efficiency, solvent-free options | Requires separation of catalyst and agent |
| Heterogeneous Metal Oxides | H₂O₂ or TBHP | No corrosive acids needed, recyclable, high activity | Can be more expensive, potential for metal leaching |
Process Intensification: Continuous Flow Reaction Technologies for Synthesis
The transition from traditional batch processing to continuous flow manufacturing represents a major leap in process intensification for the synthesis of oleochemicals like Propylene bis[3-Octyloxiran-2-octanoate]. doria.fiacs.org Continuous flow reactors, such as microreactors or millireactors, offer substantial advantages over batch systems, leading to more efficient, safer, and scalable production. mpg.desphinxsai.com
Process intensification aims to achieve dramatic improvements in manufacturing by developing novel equipment and techniques that are smaller, cleaner, and more energy-efficient. energy.govaiche.org For the exothermic and often multiphasic epoxidation reaction, flow chemistry provides superior control over reaction parameters. nih.gov The high surface-area-to-volume ratio in these reactors allows for highly efficient heat and mass transfer, which mitigates the risk of thermal runaway and minimizes undesirable side reactions. researchgate.net
An automated continuous flow platform can integrate both the esterification/transesterification of fatty acids and the subsequent epoxidation step. researchgate.net Such a system allows for precise control of residence time, temperature, and reagent stoichiometry, leading to higher yields and selectivity in significantly shorter reaction times compared to batch processes. mpg.deresearchgate.net For example, studies on the epoxidation of soybean oil in microreactors have demonstrated a reduction in reaction time from hours to mere minutes while achieving high conversion rates. researchgate.net This intensification ultimately leads to enhanced productivity and a smaller manufacturing footprint. mpg.deresearchgate.net
Rational Design of Next-Generation Multifunctional Chemical Compounds
Propylene bis[3-Octyloxiran-2-octanoate] is a platform for the rational design of multifunctional compounds. figshare.com Its structure, containing both flexible ester groups and reactive oxirane rings, can be precisely tailored to impart a suite of desirable properties when used as a polymer additive or building block. researchgate.netrsc.org
By systematically varying the three key components of the molecule—the diol backbone, the fatty acid chain, and the degree of epoxidation—researchers can fine-tune its performance characteristics.
Plasticizing Efficiency: The length and branching of the fatty acid chains influence the compound's compatibility with polymer matrices like poly(vinyl chloride) (PVC) and polylactic acid (PLA). Longer chains can improve thermal stability and reduce volatility, while specific structures can enhance flexibility and plasticizing efficiency. rsc.orgresearchgate.net
Reactivity and Cross-linking: The number of epoxy groups per molecule (the epoxy functionality) dictates its reactivity. Higher functionality allows the molecule to act as a cross-linker, forming robust thermoset networks when cured with appropriate hardeners. rsc.org
Added Functionalities: The core structure can be modified to introduce additional properties. For example, incorporating elements like phosphorus can enhance flame retardancy, while other modifications can improve migration resistance, thermal stability, or UV resistance, creating truly multifunctional additives. kinampark.comresearchgate.netrsc.org
This design-led approach allows for the creation of high-performance, bio-based plasticizers and thermosets that can meet the demanding requirements of advanced applications, from flexible bioplastics to durable coatings. figshare.com
Exploration of Novel Chemical Transformations for Epoxidized Bis-Esters
The oxirane (epoxy) ring is a highly strained, reactive functional group, making epoxidized bis-esters like Propylene bis[3-Octyloxiran-2-octanoate] valuable intermediates for a wide range of chemical transformations. doria.fi Research is actively exploring novel reactions to convert these bio-based platforms into new monomers and polymers.
The most significant reaction is the ring-opening of the epoxide, which can be initiated by a variety of nucleophiles under either acidic or basic conditions. libretexts.org This reaction is a gateway to diverse classes of compounds:
Polyol Synthesis: Ring-opening with water (hydrolysis) or alcohols yields polyols—molecules with multiple hydroxyl groups. mdpi.com These bio-based polyols are direct precursors for producing sustainable polyurethanes, which are used in foams, coatings, and elastomers. nih.govgoogle.com
Functionalized Esters: Reacting the epoxy groups with carboxylic acids or anhydrides introduces new ester linkages and other functionalities, creating products suitable for applications like biolubricants. mdpi.com
Formation of Ether Linkages: The reaction between an epoxy group and a hydroxyl group can lead to ether linkages, enabling polymerization and the formation of cross-linked networks. rsc.org
Thiol-Epoxy "Click" Chemistry: The highly efficient and selective reaction between an epoxide and a thiol is a powerful tool for polymer modification and the synthesis of advanced materials. researchgate.netrsc.org
These transformations demonstrate that epoxidized bis-esters are not just end-products but are versatile chemical platforms. They enable the conversion of renewable agricultural feedstocks into a broad spectrum of high-value, sustainable materials, further advancing the goals of the bio-based economy. doria.fi
Table of Compound Names
| Common/Trade Name | IUPAC Name |
| Propylene glycol | Propane-1,2-diol |
| Glycerol | Propane-1,2,3-triol |
| Oleic Acid | (9Z)-Octadec-9-enoic acid |
| Acetic Acid | Ethanoic acid |
| Hydrogen Peroxide | Dihydrogen dioxide |
| PVC | Poly(chloroethene) |
| PLA | Poly(2-hydroxypropanoic acid) |
| Polyurethane | - |
Q & A
Basic Research Questions
Q. What synthesis methods yield high-purity Propylene bis[3-Octyloxiran-2-octanoate]?
- Methodological Answer : Synthesis involves esterification between propylene glycol derivatives and 3-octyloxiran-2-octanoic acid. Acid catalysts (e.g., p-toluenesulfonic acid) or lipase enzymes can facilitate ester bond formation. Purification via fractional distillation (boiling point >250°C inferred from analogous esters) or silica gel chromatography is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm epoxide integrity via ¹H NMR (δ 3.1–3.5 ppm for oxirane protons). Monitor stability during synthesis, as acidic conditions may hydrolyze epoxide groups .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight stainless steel or borosilicate glass containers with PTFE-lined caps under nitrogen atmosphere. Maintain temperature <25°C and humidity <40% to minimize hydrolysis. Avoid contact with acids, bases, or metal salts (e.g., Fe³⁺, Al³⁺), which catalyze epoxide ring-opening. Conduct quarterly stability tests via GC-MS to detect decomposition products like octanoic acid or CO₂ (monitored via pressure sensors in sealed containers) .
Q. What analytical techniques are optimal for characterizing purity and structure?
- Methodological Answer :
- Purity : HPLC-UV (210 nm, C8 column, isocratic elution with 70:30 methanol/water).
- Structural Confirmation : ¹H/¹³C NMR (oxirane protons at δ 3.1–3.5 ppm; ester carbonyl at ~170 ppm).
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition onset (>200°C expected).
- Impurity Profiling : LC-QTOF-MS for non-volatile byproducts (e.g., dimerized esters) .
Advanced Research Questions
Q. How to resolve contradictory data on pH-dependent reactivity in aqueous systems?
- Methodological Answer :
- Controlled Kinetic Studies : Use buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M. Monitor hydrolysis via FTIR (loss of epoxide C-O-C peak at 1250 cm⁻¹).
- Product Analysis : Identify pH-specific decomposition pathways using GC-MS (volatile products) and MALDI-TOF (oligomeric byproducts).
- Metal Interference Tests : Conduct parallel experiments with/without EDTA to chelate trace metals from equipment .
Q. What experimental designs elucidate phase behavior in polymer matrices?
- Methodological Answer :
- Thermal Analysis : DSC scans (heating rate 10°C/min) to detect glass transitions (Tg) and melting points (Tm).
- Morphology : Atomic force microscopy (AFM) in tapping mode to map phase separation at 1–20 wt% loading.
- Rheology : Frequency sweeps (0.1–100 rad/s) to assess viscoelasticity changes induced by ester plasticization.
- Validation : Replicate across three polymer types (e.g., polyethylene, polyurethane) to generalize findings .
Q. How to assess environmental persistence in aquatic ecosystems?
- Methodological Answer :
- Biodegradation : OECD 301F test with activated sludge inoculum. Measure dissolved organic carbon (DOC) removal over 28 days.
- Ecotoxicology :
- Daphnia magna 48-hour immobilization assay (EC₅₀ determination).
- Pseudokirchneriella subcapitata 72-hour growth inhibition test.
- Bioaccumulation : LogP calculation (predicted >4.5 via EPI Suite) and in vitro assays with rainbow trout hepatocytes .
Data Contradiction Analysis
Q. How to address discrepancies in reported thermal stability across studies?
- Methodological Answer :
- Variable Isolation : Compare decomposition onset temperatures using identical TGA parameters (heating rate, purge gas flow).
- Moisture Control : Pre-dry samples to <0.1% water content (Karl Fischer titration) to exclude hydrolysis effects.
- Cross-Lab Validation : Share samples with independent labs using ASTM E2550 protocols for inter-laboratory reproducibility .
Q. What strategies validate reaction mechanisms in epoxide ring-opening?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸O-labeled epoxide to track oxygen migration via MS/MS fragmentation.
- Computational Modeling : DFT calculations (M06-2X/cc-pVTZ) to map transition states and compare activation energies with experimental Arrhenius plots.
- In Situ Spectroscopy : React-IR monitoring of ring-opening kinetics under controlled nucleophile concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
